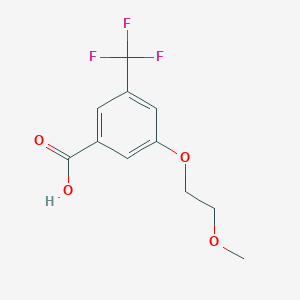
3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C11H11F3O4 It is a derivative of benzoic acid, characterized by the presence of a trifluoromethyl group and a methoxyethoxy group attached to the benzene ring
Preparation Methods
The synthesis of 3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dihydroxybenzoic acid.
Methoxyethoxylation: The hydroxyl groups on the benzene ring are substituted with methoxyethoxy groups using a suitable etherification reaction. This step often involves the use of reagents like sodium hydride and 2-methoxyethanol.
Trifluoromethylation: The introduction of the trifluoromethyl group is achieved through a trifluoromethylation reaction. Common reagents for this step include trifluoromethyl iodide (CF3I) and a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The methoxyethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzoic acid: This compound has a similar structure but with different positions of the functional groups on the benzene ring.
3-(2-Methoxyethoxy)benzoic acid: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
5-(Trifluoromethyl)benzoic acid: Lacks the methoxyethoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(2-methoxyethoxy)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c1-17-2-3-18-9-5-7(10(15)16)4-8(6-9)11(12,13)14/h4-6H,2-3H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAJBEQLCINWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
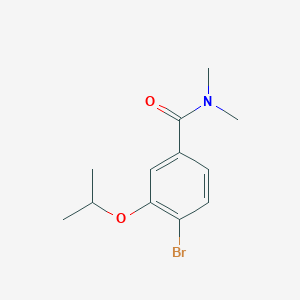
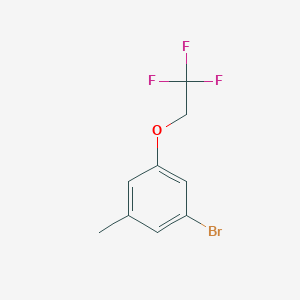
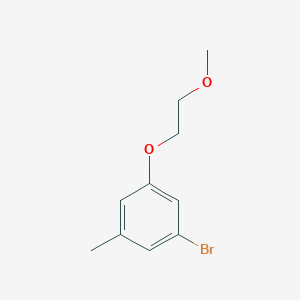
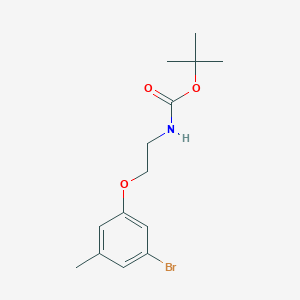
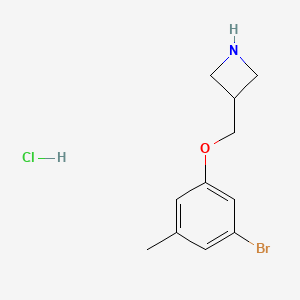
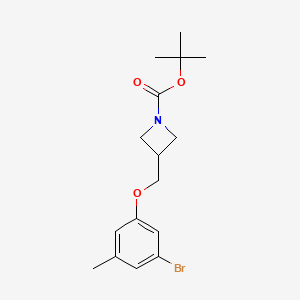
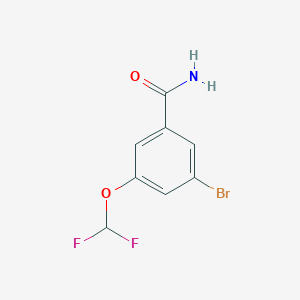
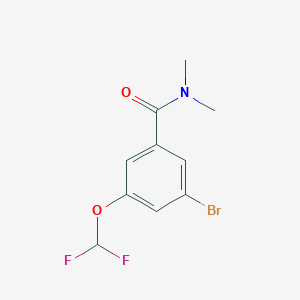
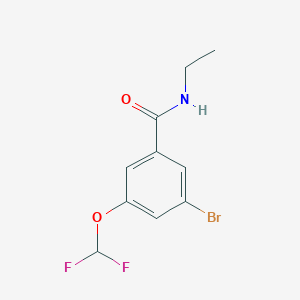
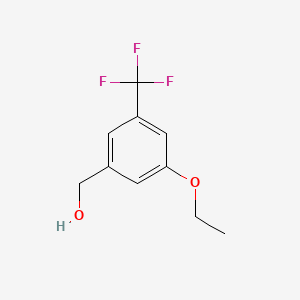
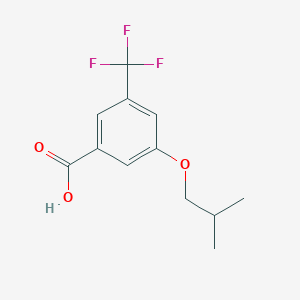
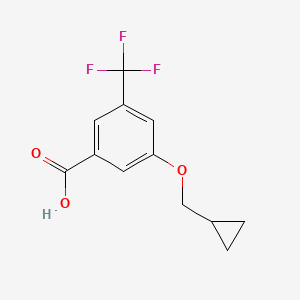
![3-[4-(2-tert-Butoxycarbonylamino-ethoxy)-phenyl]-propionic acid](/img/structure/B8161808.png)
![3-[4-(2-Aminoethoxy)-phenyl]-N,N-dimethylpropionamide hydrochloride](/img/structure/B8161829.png)
